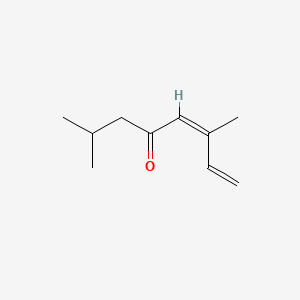
(Z)-Tagetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Tagetone is an organic compound belonging to the class of terpenoids. It is a naturally occurring compound found in the essential oils of various plants, particularly in the genus Tagetes, commonly known as marigolds. The compound is characterized by its distinct aroma and is often used in the fragrance and flavor industries. Its chemical structure includes a double bond in the Z-configuration, which significantly influences its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Tagetone typically involves the isomerization of (E)-Tagetone. This can be achieved through various methods, including catalytic hydrogenation and photoisomerization. One common method involves the use of a palladium catalyst under mild hydrogenation conditions to selectively convert (E)-Tagetone to this compound.
Industrial Production Methods
On an industrial scale, this compound is often extracted from the essential oils of Tagetes plants. The extraction process involves steam distillation, followed by fractional distillation to isolate the desired compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms are used to biosynthesize the compound from simple precursors.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Tagetone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound to its saturated analogs.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides and amines can be used under mild conditions.
Major Products
Oxidation: Epoxides and ketones.
Reduction: Saturated hydrocarbons.
Substitution: Allylic halides and amines.
Applications De Recherche Scientifique
(Z)-Tagetone has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various complex organic molecules.
Biology: Studies have shown that this compound exhibits antimicrobial and insecticidal properties, making it a subject of interest in agricultural research.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly its anti-inflammatory and anticancer properties.
Industry: It is used in the fragrance and flavor industries due to its pleasant aroma.
Mécanisme D'action
The biological activity of (Z)-Tagetone is primarily attributed to its ability to interact with cellular membranes and proteins. It can disrupt microbial cell walls, leading to cell lysis and death. In higher organisms, this compound has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. Its anticancer effects are believed to be mediated through the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-Tagetone: The geometric isomer of (Z)-Tagetone, differing only in the configuration of the double bond.
Limonene: Another terpenoid with a similar structure but different functional groups.
Geraniol: A related compound with similar applications in the fragrance industry.
Uniqueness
This compound is unique due to its specific Z-configuration, which imparts distinct chemical and biological properties. This configuration influences its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
3588-18-9 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
(5Z)-2,6-dimethylocta-5,7-dien-4-one |
InChI |
InChI=1S/C10H16O/c1-5-9(4)7-10(11)6-8(2)3/h5,7-8H,1,6H2,2-4H3/b9-7- |
Clé InChI |
RJXKHBTYHGBOKV-CLFYSBASSA-N |
SMILES isomérique |
CC(C)CC(=O)/C=C(/C)\C=C |
SMILES canonique |
CC(C)CC(=O)C=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



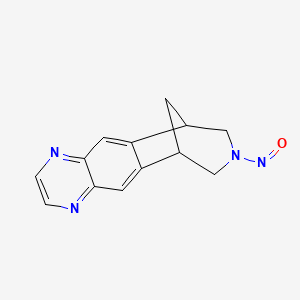
![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] dodecanoate](/img/structure/B13418949.png)
![2-Propenoic acid, 2-methyl-, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B13418950.png)


![[(2R,3R,4S,5R,6R)-4,5-diacetyloxy-2-(hydroxymethyl)-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] acetate](/img/structure/B13418976.png)
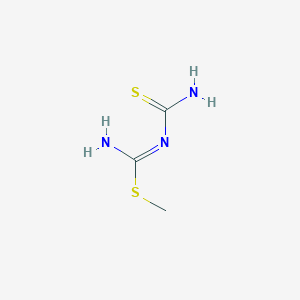
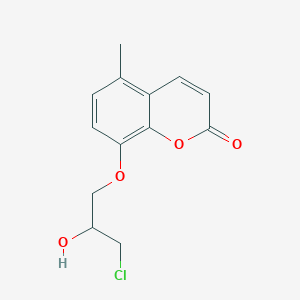
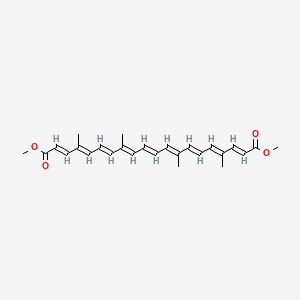
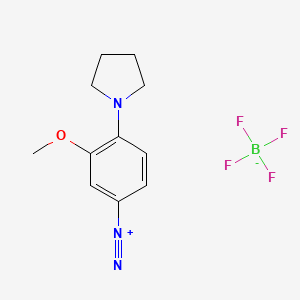
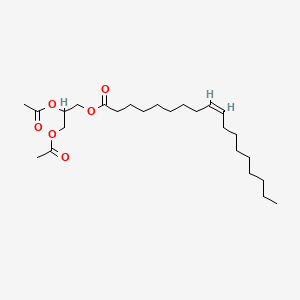
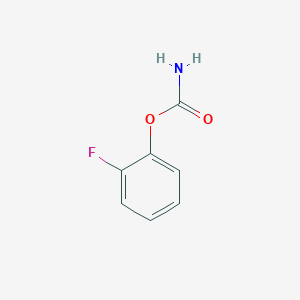
![2-[(1-Methyl-1h-indol-3-yl)methyl]benzoic acid](/img/structure/B13419005.png)
